3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

Description

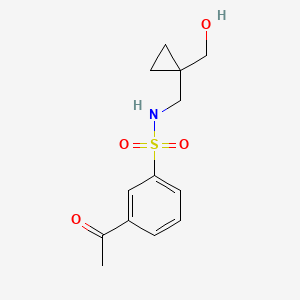

3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-acetyl substituent on the aromatic ring and a cyclopropane-based hydroxymethyl moiety linked via a methylene group to the sulfonamide nitrogen. The acetyl group at the 3-position introduces electron-withdrawing effects, which may modulate acidity and binding interactions compared to analogs with electron-donating substituents.

Properties

IUPAC Name |

3-acetyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10(16)11-3-2-4-12(7-11)19(17,18)14-8-13(9-15)5-6-13/h2-4,7,14-15H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKBAAQKYFIMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazomethane and an alkene under acidic conditions.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.

Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting benzenesulfonyl chloride with an amine under basic conditions.

Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 3-carboxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide.

Reduction: 3-(hydroxymethyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways.

Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the cyclopropyl ring can provide steric hindrance, affecting the binding affinity and specificity. The acetyl group may also participate in acetylation reactions, modifying the activity of proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

*Inferred based on structural analogs.

Physicochemical Properties

Biological Activity

3-acetyl-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound is part of a larger class of benzenesulfonamide compounds, which are known for their therapeutic properties.

- Molecular Formula : C13H17NO4S

- Molecular Weight : 283.34 g/mol

- CAS Number : 1251580-64-9

- Purity : 98% .

Antimicrobial Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures to this compound have been reported to have minimum inhibitory concentration (MIC) values in the range of 6.28 to 6.72 mg/mL against pathogens such as E. coli and S. aureus .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | P. aeruginosa | 6.67 |

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4e | C. albicans | 6.63 |

Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamide derivatives have also been documented. In vivo studies indicated that certain compounds could inhibit carrageenan-induced rat paw edema significantly, showcasing their potential as anti-inflammatory agents. For example, compounds similar to the target compound inhibited edema by approximately 94% at specific time intervals .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various benzenesulfonamides and evaluated their biological activities, revealing that modifications in the chemical structure could enhance antimicrobial and anti-inflammatory properties .

- Structure-Activity Relationship (SAR) : The biological activity of these compounds often correlates with their structural features, such as the presence of hydroxymethyl groups or specific substituents on the aromatic ring, which can influence their interaction with biological targets .

- Comparative Studies : Comparative analyses with known anti-inflammatory agents indicated that certain derivatives had comparable or superior activity, suggesting a promising avenue for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.